molecular formula C18H22N2O3S B4793668 3-[(diethylamino)sulfonyl]-4-methyl-N-phenylbenzamide

3-[(diethylamino)sulfonyl]-4-methyl-N-phenylbenzamide

Cat. No. B4793668
M. Wt: 346.4 g/mol
InChI Key: NUXKAPZFTMOPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(diethylamino)sulfonyl]-4-methyl-N-phenylbenzamide, commonly known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEAB belongs to the class of sulfonylurea compounds, which are known to have therapeutic effects in treating diabetes. However, DEAB has also been found to have other applications, particularly in the field of cancer research.

Mechanism of Action

DEAB inhibits the activity of the ALDH enzyme by binding to its active site and preventing the conversion of the toxic aldehydes into less toxic acids. This inhibition leads to an accumulation of toxic aldehydes in cancer cells, resulting in increased sensitivity to chemotherapy. DEAB has also been found to inhibit the Wnt/beta-catenin signaling pathway, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
DEAB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of stem cell markers in cancer cells. DEAB has also been found to reduce the expression of genes involved in drug resistance and enhance the efficacy of chemotherapy. In addition, DEAB has been found to have anti-inflammatory effects and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

DEAB has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been extensively studied for its potential applications in cancer research, making it a well-established compound. However, DEAB also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, DEAB can be toxic to cells at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for research on DEAB. One potential avenue of research is to investigate its potential applications in combination therapy with other chemotherapeutic agents. Another area of research is to explore its potential applications in other diseases, such as diabetes and neurodegenerative disorders. Further research is also needed to understand the mechanism of action of DEAB and to identify potential biomarkers for its efficacy. Finally, the development of new formulations of DEAB with improved solubility and reduced toxicity could enhance its potential applications in lab experiments and clinical settings.

Scientific Research Applications

DEAB has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of the ALDH enzyme, which is responsible for the detoxification of various chemotherapeutic agents. This inhibition leads to an increase in the sensitivity of cancer cells to chemotherapy, making DEAB a potential candidate for use in combination therapy. DEAB has also been found to inhibit the growth of cancer stem cells, which are known to be resistant to chemotherapy and are responsible for cancer recurrence.

properties

IUPAC Name

3-(diethylsulfamoyl)-4-methyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-20(5-2)24(22,23)17-13-15(12-11-14(17)3)18(21)19-16-9-7-6-8-10-16/h6-13H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXKAPZFTMOPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(diethylsulfamoyl)-4-methyl-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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